molecular formula C16H19ClN2O3 B12939576 2-Chloro-3-methyl-4-((1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile

2-Chloro-3-methyl-4-((1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile

Katalognummer: B12939576
Molekulargewicht: 322.78 g/mol
InChI-Schlüssel: LTBZCPPMESVEBP-PYDNCRCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N/A” is a placeholder term often used in scientific literature and databases when specific information about a compound is not available or not applicable

Vorbereitungsmethoden

Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. Typically, preparation methods for chemical compounds involve various synthetic routes, including organic synthesis, inorganic synthesis, and industrial-scale production methods. These methods often require specific reagents, catalysts, and conditions such as temperature and pressure to achieve the desired product.

Analyse Chemischer Reaktionen

As “N/A” is not a real compound, it does not undergo any chemical reactions

    Oxidation: Involves the loss of electrons or an increase in oxidation state.

    Reduction: Involves the gain of electrons or a decrease in oxidation state.

    Substitution: Involves the replacement of one atom or group of atoms with another.

    Addition: Involves the addition of atoms or groups of atoms to a molecule.

    Elimination: Involves the removal of atoms or groups of atoms from a molecule.

Common reagents and conditions used in these reactions vary depending on the specific compound and the desired reaction. Major products formed from these reactions also depend on the nature of the reactants and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

Since “N/A” is not a specific compound, it does not have any scientific research applications

    Chemistry: For studying chemical properties, reactions, and synthesis.

    Biology: For understanding biological processes and developing pharmaceuticals.

    Medicine: For creating drugs and therapeutic agents.

    Industry: For manufacturing materials, chemicals, and consumer products.

Wirkmechanismus

As “N/A” is not an actual compound, it does not have a mechanism of action. Typically, the mechanism of action of a compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Since “N/A” is not a real compound, there are no similar compounds to compare it with

Eigenschaften

Molekularformel

C16H19ClN2O3

Molekulargewicht

322.78 g/mol

IUPAC-Name

2-chloro-3-methyl-4-[(1S,3S,5S)-2,3,6-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]benzonitrile

InChI

InChI=1S/C16H19ClN2O3/c1-8-10(4-3-9(7-18)14(8)17)19-11-5-13(20)12(19)6-16(2,22)15(11)21/h3-4,11-13,15,20-22H,5-6H2,1-2H3/t11-,12-,13?,15?,16-/m0/s1

InChI-Schlüssel

LTBZCPPMESVEBP-PYDNCRCISA-N

Isomerische SMILES

CC1=C(C=CC(=C1Cl)C#N)N2[C@H]3CC([C@@H]2C[C@](C3O)(C)O)O

Kanonische SMILES

CC1=C(C=CC(=C1Cl)C#N)N2C3CC(C2CC(C3O)(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.